Secosterol-A

Content Navigation

Product Name

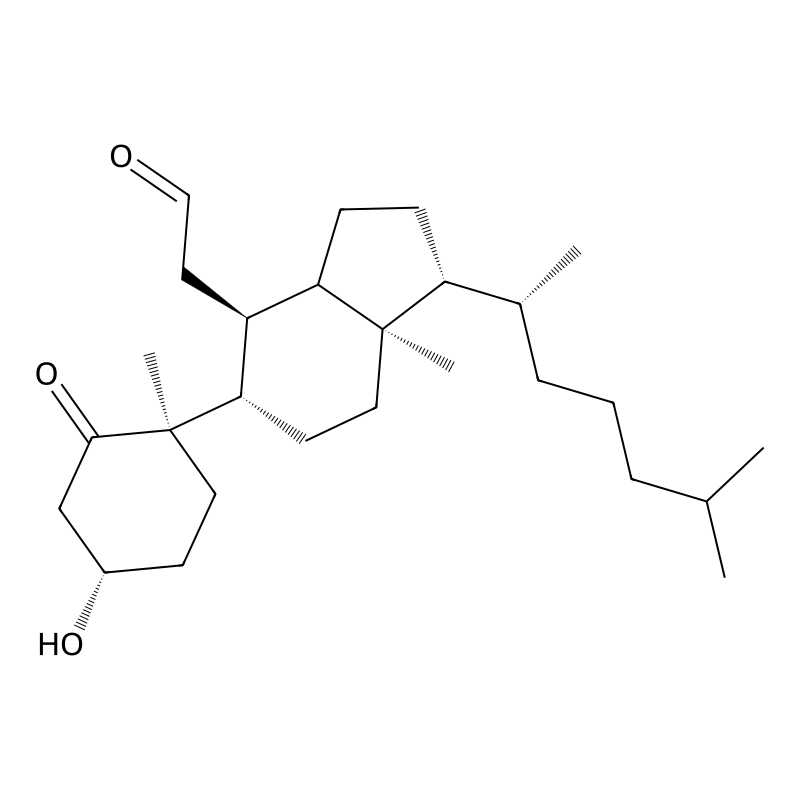

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Secosterol-A, chemically known as 3β-hydroxy-5-oxo-5,6-secocholestan-6-al, is a significant product derived from the ozonolysis of cholesterol. This compound is characterized by its unique structure, which includes a keto group and a reactive aldehyde. The formation of secosterol-A occurs primarily through the oxidation of cholesterol via ozone or reactive oxygen species, leading to its recognition as a critical biomarker in various pathological conditions, particularly in inflammatory diseases and neurodegenerative disorders such as Alzheimer's disease and diabetes .

- Ozonolysis of Cholesterol: The reaction begins with the interaction of cholesterol with ozone, resulting in the cleavage of the double bond and formation of secosterol-A as one of the primary products.

- Formation of Adducts: Secosterol-A can react with amino acids, particularly lysine, leading to the formation of various adducts such as Schiff bases and carbinolamines. These reactions are facilitated by the aldehyde group in secosterol-A, which is highly reactive .

- Conversion to Secosterol-B: In physiological conditions, secosterol-A is unstable and can undergo aldolization to form secosterol-B (3β-hydroxy-5β-hydroxy-B-norcholestane-6β-carboxaldehyde), which is often present in higher concentrations than secosterol-A .

Secosterol-A exhibits significant biological activity, particularly in relation to inflammation and neurodegenerative diseases:

- Pro-inflammatory Effects: It has been shown to induce pro-inflammatory responses by covalently binding to proteins, altering their structure and function. This modification can lead to increased atherogenicity and contribute to the development of atherosclerosis .

- Neurodegeneration: Elevated levels of secosterol-A have been detected in brain tissues affected by neurodegenerative diseases, suggesting its role in amyloidogenesis and neuronal dysfunction .

- Cytotoxicity: Studies indicate that secosterol-A can induce cytotoxic effects on various cell types, potentially leading to cell death and contributing to disease pathology .

The synthesis of secosterol-A can be achieved through several methods:

- Ozone Treatment: Cholesterol is subjected to ozonolysis under controlled conditions, where ozone reacts with cholesterol to produce secosterol-A.

- Photosensitized Oxidation: This method involves exposing cholesterol to light in the presence of photosensitizers that generate singlet oxygen, leading to the formation of hydroperoxides that subsequently convert into secosterols .

- Lysine-Catalyzed Formation: Recent studies suggest that primary amines like lysine can catalyze the conversion of cholesterol hydroperoxides into secosterols, including secosterol-A .

Secosterol-A has several potential applications:

- Biomarker for Disease: Its presence in biological samples can serve as a biomarker for inflammatory diseases and neurodegenerative conditions.

- Research Tool: Due to its reactivity with proteins, it can be utilized in research to study protein modifications and their implications in disease mechanisms.

- Therapeutic Target: Understanding its role in inflammation may lead to novel therapeutic strategies aimed at mitigating its effects in diseases like atherosclerosis and Alzheimer's disease .

Interaction studies involving secosterol-A have revealed its capacity to modify proteins significantly:

- Protein Adduction: Secosterol-A forms adducts with various proteins through its reactive aldehyde group. These modifications can alter protein function and contribute to disease processes.

- Amyloid Formation: It has been implicated in promoting amyloid fibril formation, particularly relevant in neurodegenerative diseases where amyloid plaques are a hallmark feature .

Secosterol-A shares structural similarities with several other compounds derived from cholesterol oxidation. Here are some notable comparisons:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Secosterol-B | 3β-hydroxy-5β-hydroxy-B-norcholestane-6β-carboxaldehyde | Aldolization product of secosterol-A |

| Atheronal A | Another name for secosterol-A | Major product from cholesterol ozonolysis |

| Atheronal B | 3β-hydroxy-5β-hydroxy-B-norcholestane-6β-carboxaldehyde | Formed from secosterol-A via aldol reaction |

| Cholesterol Hydroperoxide | Precursor for secosterols | Involved in the initial oxidation process |

Secosterol-A is unique due to its specific aldehyde functional group that facilitates protein interactions leading to significant biological consequences, distinguishing it from other similar compounds that may not exhibit the same level of reactivity or biological impact .

Cholesterol possesses a single carbon–carbon double bond (C5=C6) whose oxidative scission produces the open-chain aldehyde Secosterol-A. Four experimentally verified routes have been characterised:

- Direct ozonolysis in non-participating solvents (Criegee mechanism).

- Oxidation by singlet molecular oxygen followed by acid-catalysed Hock cleavage of 5α-hydroperoxycholesterol.

- Cascade oxidation driven by neutrophil-derived hydrogen peroxide, hypochlorous acid and an ozone-like oxidant.

- Laboratory acid-promoted cleavage of pre-formed hydroperoxides (synthetic Hock reactions).

Data Table 1 – Relative abundance of Secosterol-A versus its aldol product Secosterol-B under different oxidants

| Initial oxidant (system) | Reaction medium | Atheronal-A : Atheronal-B molar ratio* | Key reference |

|---|---|---|---|

| Ozone, phosphate buffer | Aqueous, pH 7 | ≈ 1.2 : 1 | [1] |

| Singlet oxygen → Hock cleavage | Organic solvent, 1% trifluoroacetic acid | ≈ 0.05 : 1 | [2] [1] |

| Myeloperoxidase / hydrogen peroxide / chloride ions | Serum-free cell culture | ≈ 1 : 1 | [3] |

| Hypochlorous acid + hydrogen peroxide | Aqueous, pH 7.4 | ≈ 0.2 : 1 | [3] |

*Ratio calculated from hydrazone derivatives of each secosterol.

The data reveal that Secosterol-A is favoured when the oxidant has the electronic character of ozone, whereas singlet-oxygen-initiated Hock cleavage favours the aldolised Secosterol-B. This diagnostic ratio is now used to track the prevailing oxidative chemistry in vivo [1].

Role of Ozone-Like Oxidants in Secosterol Formation

Fine-particle ozone reacts with solid-state or lipid-membrane cholesterol with a second-order rate constant of 2.8 × 10⁻⁶ (dimensionless uptake coefficient) under pseudo-first-order conditions, yielding Secosterol-A as the principal monomeric product alongside polymeric ozonides [4]. The Criegee intermediate collapses to the aldehyde within micro-seconds, rationalising the high Secosterol-A yield observed when gaseous ozone encounters pulmonary surfactant or low-density lipoprotein particles [5].

Wentworth and co-workers demonstrated that the Secosterol-A : Secosterol-B ratio in arterial extracts coheres with ratios obtained from pure ozonolysis, providing circumstantial evidence for endogenous ozone-like oxidants in inflamed tissues [1]. Importantly, ozone scavengers such as vinylbenzoic acid suppress Secosterol-A generation in neutrophil cultures, further supporting the presence of a highly electrophilic tri-oxygen species [3].

Myeloperoxidase-Dependent Mechanisms

Activated neutrophils generate superoxide by nicotinamide adenine dinucleotide phosphate oxidase. Dismutation affords hydrogen peroxide, which the haem enzyme myeloperoxidase converts to hypochlorous acid. Reaction of hypochlorous acid with hydrogen peroxide yields singlet molecular oxygen; antibody-catalysed water oxidation then produces an ozone-like oxidant capable of cleaving cholesterol to Secosterol-A [3].

Data Table 2 – Selected inhibitors of Secosterol-A production in phorbol twelve-myristate thirteen-acetate-activated human promyelocytic leukaemia cells (fetal bovine serum-free medium, 3 h) [3]

| Inhibitor (final concentration) | Measured Secosterol-A (nmol L⁻¹) | Percentage inhibition relative to stimulus alone |

|---|---|---|

| None (stimulus control) | 3.2 | 0 |

| Apocynin, 100 µmol L⁻¹ (nicotinamide adenine dinucleotide phosphate oxidase blocker) | 1.0 | 91.7% |

| Allopurinol, 100 µmol L⁻¹ (xanthine oxidase blocker) | 0.9 | 95.8% |

| Sodium azide, 200 µmol L⁻¹ (myeloperoxidase blocker) | 0.5 | > 99% |

| Methionine, 100 µmol L⁻¹ (singlet-oxygen scavenger) | 0.7 | > 99% |

| Vinylbenzoic acid, 100 µmol L⁻¹ (ozone scavenger) | 0.6 | > 99% |

Parallel experiments with bone-marrow neutrophils from myeloperoxidase-null mice failed to form either Secosterol-A or Secosterol-B, corroborating the enzyme’s indispensability in vivo [3].

Theoretical Models of Oxidative Cleavage

Quantum-chemical treatments provide atomistic insight into each pathway:

Density-functional studies of singlet-oxygen addition to cholesterol map a low-barrier ene reaction that yields the 5α-hydroperoxide precursor required for Hock cleavage. Computed activation energy ≈ 12 kcal mol⁻¹ in methylated lipid micro-environments, predicting rapid formation under photo-oxidative stress [6].

Ab-initio calculations on indium trichloride-catalysed Hock rearrangement show an asynchronous electron migration: π-electron donation from the steroidal B-ring into the peroxide oxygen accompanies cleavage, generating the Secosterol-A cation with a computed transition-state barrier of 8.8 kcal mol⁻¹. The active catalyst is a monomeric indium trichloride species released transiently from a dimeric reservoir [7].

Master-equation modelling of the Criegee pathway confirms that the primary ozonide formed from cholesterol decomposes before collisional stabilisation, explaining the absence of isolable secondary ozonides in lipid systems and the dominance of Secosterol-A [4].

Collectively these calculations rationalise why ozone routes favour Secosterol-A, whereas singlet-oxygen routes favour its aldol rearrangement product.

In Vitro Synthesis Methodologies

Secosterol-A can be prepared on the milligram to gram scale by four complementary laboratory methods:

Gas-phase ozonolysis of cholesterol micro-particles. Finely milled cholesterol is suspended in a dry aerosol reactor and exposed to ozone (0.1–1% by volume). Reaction is monitored by ozone depletion and mass spectrometry; isolated Secosterol-A yields reach 45% after filter collection and flash chromatography [4].

Solution-phase ozonolysis in chilled ethanol. Paryzek’s revised procedure employs anhydrous ethanol at –78 °C, quenching after stoichiometric ozone uptake to limit over-oxidation. Typical isolated yield: 40% with > 95% purity, verified by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry [5].

Singlet-oxygen route followed by controlled Hock cleavage. Photosensitised oxidation (aluminium phthalocyanine tetrasulfonate, visible light) generates 5α-hydroperoxycholesterol. Subsequent acid-catalysed rearrangement with 0.02% trifluoroacetic acid in chloroform affords Secosterol-A in < 5% yield, alongside a > 90% yield of Secosterol-B, underscoring the intrinsic selectivity of the Hock pathway [2].

Enzymatic myeloperoxidase-hydrogen peroxide-chloride system. Incubating cholesterol-rich low-density lipoprotein with purified myeloperoxidase (0.1 µmol L⁻¹), hydrogen peroxide (100 µmol L⁻¹) and sodium chloride (100 mmol L⁻¹) at pH 5.5 yields equimolar Secosterol-A and Secosterol-B within 60 minutes, quantified by liquid chromatography-tandem mass spectrometry after dansyl-hydrazine derivatisation [3] [8].

Indium trichloride-promoted Hock cleavage of synthetic 5α-hydroperoxycholesterol. The catalyst (5 mol %) in dichloromethane at 0 °C produces Secosterol-A selectively (up to 35% isolated yield) by stabilising the developing oxocarbenium ion, as predicted by quantum-chemical modelling [7].

These complementary methods allow researchers to tailor synthetic strategy to the desired isotopic labelling, purity or reaction scale.

XLogP3

Wikipedia

Use Classification

Explore Compound Types